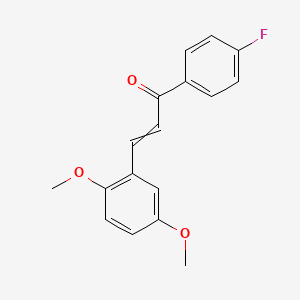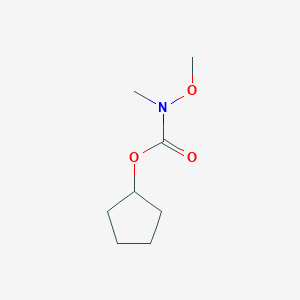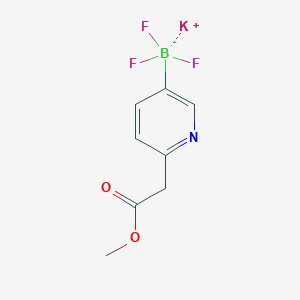![molecular formula C10H13ClN2O B14873006 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride](/img/structure/B14873006.png)
3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create acylethynylpyrroles, which can then undergo further reactions to form the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions such as temperature, solvent, and catalysts to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups at specific positions on the pyrrolopyridine ring .
Scientific Research Applications
3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential to interact with biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Uniqueness
What sets 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride apart is its specific ability to inhibit FGFRs, making it particularly valuable in cancer research. Its unique structure allows for specific interactions with these receptors, which can lead to more effective inhibition of tumor growth .
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-7-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c13-8-2-7-12-6-1-3-9-4-5-11-10(9)12;/h1,3-6,13H,2,7-8H2;1H |
InChI Key |
JHKMLFUUTWWJPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)CCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


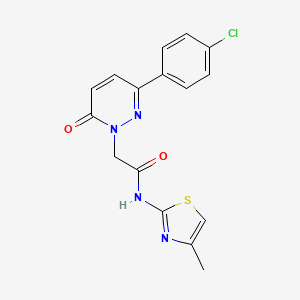
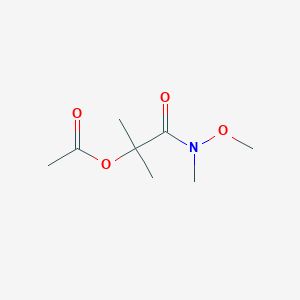
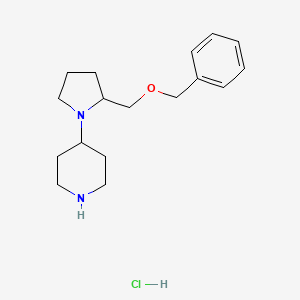
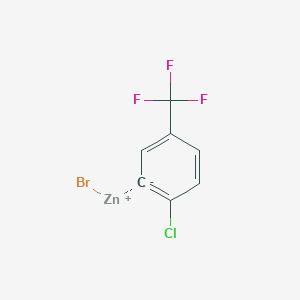


![(1R,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B14872966.png)

![4-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14872968.png)


